BTK Enzymatic Potency: Direct Comparison Against Patent Examples with Lower Activity
The compound (Example 99) achieves a BTK IC50 of 1 nM, which is 5.5-fold more potent than Example 236 (IC50 5.5 nM) from the same patent assay [1][2]. Although slightly less potent than Examples 66 and 79 (<1 nM and 1 nM respectively), its potency firmly places it within the top-tier of this chemical series, offering a differentiated balance of high activity and structural novelty [1][3].
| Evidence Dimension | BTK Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | 1 nM (Example 99, monomerid 658441) |
| Comparator Or Baseline | Example 236 (monomerid 658410): 5.5 nM; Example 66 (monomerid 658428): <1 nM; Example 79 (monomerid 658433): 1 nM |
| Quantified Difference | 5.5-fold more potent than Example 236; similar to Examples 79 and 66 |
| Conditions | In vitro BTK enzymatic assay; experimental details per patent US20240083900A1 |
Why This Matters
The 5.5-fold potency advantage over Example 236 demonstrates that not all compounds in this series are equivalent; selecting Example 99 ensures a high-activity starting point for SAR studies.
- [1] BindingDB Entry for monomerid=658441, Ligand US20240083900, Example 99. Tyrosine-protein kinase BTK (Human) Affinity Data: IC50 1 nM. View Source
- [2] BindingDB Entry for BDBM658410, Ligand US20240083900, Example 236. Tyrosine-protein kinase BTK (Human) Affinity Data: IC50 5.5 nM. View Source
- [3] BindingDB Entry for BDBM658428, Ligand US20240083900, Example 66. Tyrosine-protein kinase BTK (Human) Affinity Data: IC50 <1 nM. View Source
